CH-Piata
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Overview
Description
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide: , commonly known as CH-PIATA, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged as replacements following regulatory bans on earlier compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CH-PIATA involves the reaction of 1-pentylindole with cyclohexylamine and chloroacetyl chloride . The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis .
Chemical Reactions Analysis
Types of Reactions: CH-PIATA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the indole nitrogen or the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions involving alkyl halides or acyl chlorides .
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of the parent compound but exhibit different pharmacological properties .
Scientific Research Applications
CH-PIATA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: Studied for its interactions with cannabinoid receptors in cell-based assays.
Medicine: Investigated for potential therapeutic applications, although its psychoactive effects limit its use.
Industry: Employed in the development of new synthetic cannabinoids with improved safety profiles
Mechanism of Action
CH-PIATA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and various physiological responses. The compound’s psychoactive effects are primarily mediated through the activation of CB1 receptors .
Comparison with Similar Compounds
- ADB-FUBIATA
- AFUBIATA
- CH-FUBIATA
- CH-PIACA
- CHX-PIATA
Properties
Molecular Formula |
C21H30N2O |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H30N2O/c1-2-3-9-14-23-16-17(19-12-7-8-13-20(19)23)15-21(24)22-18-10-5-4-6-11-18/h7-8,12-13,16,18H,2-6,9-11,14-15H2,1H3,(H,22,24) |
InChI Key |
SYYOOLIGHZEOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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